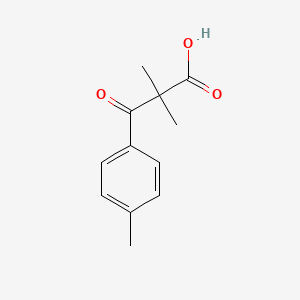
2,2-Dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid is an organic compound with a unique structure that includes a dimethyl group and a 4-methylphenyl group attached to a 3-oxopropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid typically involves the reaction of 4-methylbenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
2,2-Dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(4-chlorophenyl)-3-oxopropanoic acid
- 2,2-Dimethyl-3-(4-bromophenyl)-3-oxopropanoic acid
- 2,2-Dimethyl-3-(4-methoxyphenyl)-3-oxopropanoic acid
Uniqueness
2,2-Dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature influences the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15) |
InChI Key |
OFSAGGIZPCLHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


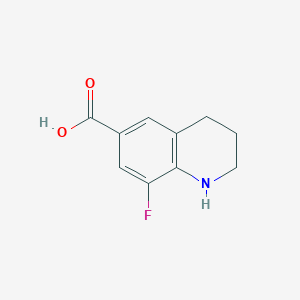
![7-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13207005.png)
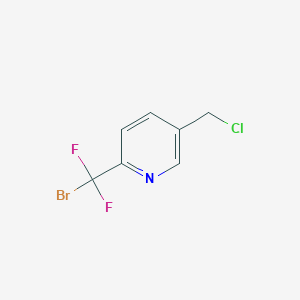
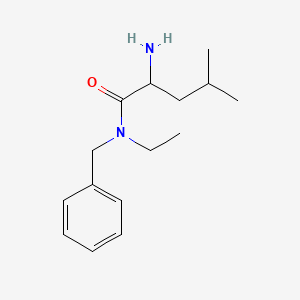
amine](/img/structure/B13207035.png)
![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
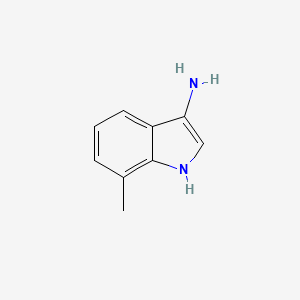
![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)



![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)

